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Isotopic labeling of endothelin receptor antagonists

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An In-Depth Technical Guide to the Isotopic Labeling of Endothelin Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The endothelin (ET) system, comprising three peptide isoforms (ET-1, ET-2, and ET-3) and two G protein-coupled receptors (GPCRs), ETA and ETB, is a critical regulator of vascular homeostasis.[1][2] ET-1, the predominant isoform in the human cardiovascular system, is one of the most potent vasoconstrictors known.[3][4][5] Its effects are mediated through the ETA and ETB receptors, which are implicated in a variety of cellular processes including cell proliferation, vasoconstriction, and inflammation.[2][6] Given the role of the endothelin axis in the pathophysiology of diseases like pulmonary arterial hypertension (PAH), heart failure, and certain cancers, endothelin receptor antagonists (ERAs) have emerged as a significant therapeutic class.[4][5][7] Approved ERAs such as bosentan, ambrisentan, and macitentan are now standard treatments for PAH.[4][5]

To facilitate the development and evaluation of these drugs, isotopic labeling is an indispensable tool.[8] By replacing one or more atoms of a drug molecule with an isotope (either stable or radioactive), researchers can track its journey and fate within a biological system.[9][10] This guide provides a comprehensive overview of the isotopic labeling of endothelin receptor antagonists, covering key labeling strategies, detailed experimental protocols, and applications in research and development, with a focus on quantitative data and molecular pathways.

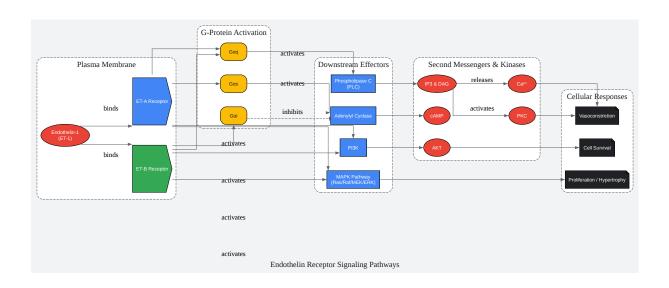


Endothelin Receptor Signaling Pathways

Endothelin receptors are members of the Class A GPCR family and can couple to various G proteins, including Gq, Gs, Gi, G12, and G13, to activate multiple downstream signaling cascades.[6][11][12] The ETA receptor, found primarily on vascular smooth muscle cells, mediates vasoconstriction and proliferation.[2][11] The ETB receptor is located on both endothelial cells, where it typically mediates vasodilation via nitric oxide (NO) release, and on smooth muscle cells, where it can also cause vasoconstriction.[2][11][13]

Activation of these receptors by endothelin peptides initiates a cascade of intracellular events. Gq protein activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG).[5][13] This results in the release of intracellular calcium and the activation of Protein Kinase C (PKC).[14] These pathways, along with others such as the Mitogen-Activated Protein Kinase (MAPK) and PI3K/AKT pathways, are crucial for mediating the physiological and pathophysiological effects of endothelin.[6][14]





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Caption: Endothelin Receptor Signaling Pathways.

Isotopic Labeling Strategies for ERAs

The choice of isotope for labeling an endothelin receptor antagonist depends on the intended application. Methodologies range from incorporating stable isotopes for metabolic studies to



using positron emitters for in vivo imaging.

Radioisotopes for ADME and Metabolic Studies (14C and 3H)

Absorption, Distribution, Metabolism, and Excretion (ADME) studies are fundamental to drug development.[8] Carbon-14 (14C) is considered the "gold standard" for these studies due to its long half-life (~5,730 years) and the fact that carbon forms the backbone of all organic molecules, ensuring the label is metabolically stable and representative of the drug's fate.[15] [16][17] Tritium (3H) is another common choice, offering higher specific activity, which is advantageous for receptor binding and autoradiography studies.[18]

- Carbon-14 (14C): Labeling with 14C allows for precise quantification of the total drug-related material in plasma, tissues, and excreta, providing critical data for mass balance studies.[16]
 [19] The synthesis of 14C-labeled compounds often involves a multi-step process starting from a simple 14C-labeled precursor.[8]
- Tritium (3H): Tritium labeling can be achieved through methods like catalytic reduction of a
 precursor with tritium gas or methylation with tritiated methyl iodide.[18][20] Its high specific
 activity makes it ideal for in vitro binding assays where low concentrations of the radioligand
 are required.[18]

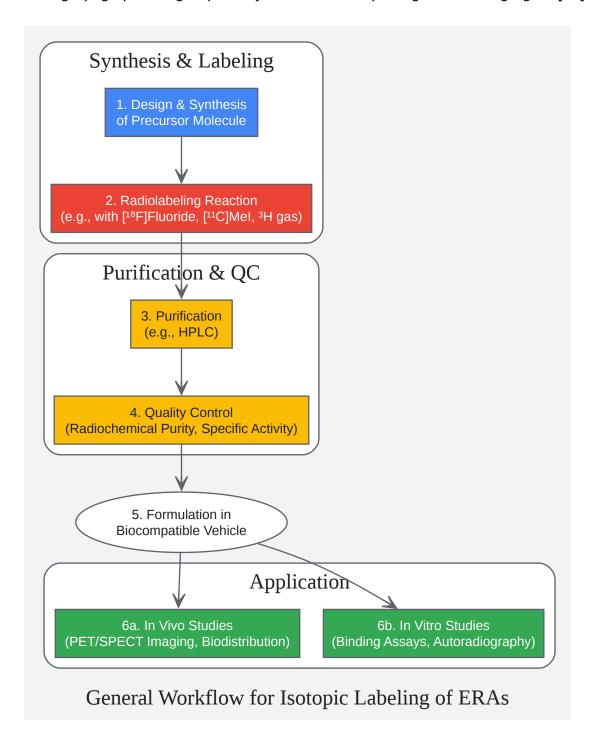
Radioisotopes for In Vivo Imaging (PET and SPECT)

Non-invasive imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) allow for the visualization and quantification of receptor distribution and occupancy in vivo.[3][21] This requires labeling the antagonist with a positron-emitting (e.g., 18F, 11C) or gamma-emitting (e.g., 123I, 125I) isotope.

PET Isotopes (18F, 11C): Fluorine-18 (t1/2 ≈ 110 min) and Carbon-11 (t1/2 ≈ 20 min) are widely used. 18F-labeled ERAs are particularly valuable for imaging cardiovascular endothelin receptors to study disease progression and therapeutic response.[21] The synthesis of these radiotracers involves rapid, high-yield reactions to incorporate the short-lived isotope, followed by rapid purification.[22]



 SPECT Isotopes (125I, 123I): Iodine-125 is often used in preclinical studies for autoradiography and to characterize in vivo binding due to its longer half-life (59.9 days).[3]
 [23][24] Radioiodination is typically achieved by electrophilic substitution on activated aromatic rings (e.g., phenol groups on tyrosine residues) using an oxidizing agent.[24]



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Caption: General Workflow for Isotopic Labeling of ERAs.

Isotopically Labeled Endothelin Receptor Antagonists: Data and Applications

Several ERAs have been isotopically labeled to serve as research tools for pharmacology studies and as imaging agents. The following tables summarize key quantitative data for some of these compounds.

Table 1: PET Radioligands for Imaging Endothelin Receptors



Radioliga nd	Isotope	Target(s)	Radioche mical Yield	Specific Activity (GBq/ µmol)	Key Applicati ons & Findings	Referenc e(s)
[18F]- SB209670	18F	ETA/ETB	14.9 ± 3.8%	100-150	In vivo imaging of cardiovasc ular ET receptors in rats; rapid binding to ETA receptors in the heart.	[21]
[11C]L- 753,037	11C	ETA/ETB	N/A	N/A	PET imaging of ET receptors in the dog heart; binding was significantl y reduced by a selective ETA antagonist.	[23]
[11C]- BMS-5p	11C	ETA	1.5%	1,051	PET studies in baboons showed high uptake in	[22]



					the myocardiu m with 85% specific binding.	
[18F]- FBzBMS	18F	ETA	0.54%	12.9	In vivo evaluation in mice and baboons; demonstrat ed high specific binding (81%) in the heart.	[22]
[11C]Atras entan	11C	ETA	N/A	N/A	PET studies in a baboon showed tracer accumulati on in the myocardiu m and lungs, with 53-54% inhibition by unlabeled drug.	[25]
[18F]-PD 156707	18F	ETA	N/A	N/A	Derivatives exhibited potent in vitro binding (Ki	[26]



values comparabl e to lead compound)

Table 2: Radioiodinated Ligands for In Vitro and

Preclinical Studies Key Binding **Application** Reference(s Radioligand Affinity (Ki / Isotope Target(s) s&) Kb) **Findings** Used to characterize in vivo receptor interactions High affinity [125I]ET-1 ETA/ETB 125I and visualize [3] for both receptor occupancy by antagonists in rat kidney and lung. Used in competitive binding 125I (used in Ki = 1.1 nMassays to ETA > ETB (ETA), 111 Enrasentan displacement [4] determine the assay) nM (ETB) affinity of unlabeled antagonists.

Experimental Protocols



Detailed methodologies are crucial for the successful synthesis and application of isotopically labeled compounds. Below are generalized protocols based on published literature.

Protocol 1: Synthesis and Purification of an 18F-Labeled ERA for PET Imaging

This protocol is a generalized representation based on the synthesis of compounds like [18F]-SB209670 and [18F]-FBzBMS.[21][22]

- Production of [18F]Fluoride:
 - Produce no-carrier-added [18F]fluoride via the 18O(p,n)18F nuclear reaction by bombarding [18O]H2O with protons in a cyclotron.
 - Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA).
- Azeotropic Drying:
 - Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of potassium carbonate (K2CO3) and a phase transfer catalyst (e.g., Kryptofix 2.2.2) in acetonitrile/water.
 - Dry the mixture by heating under a stream of nitrogen to remove water azeotropically.
 Repeat with additions of anhydrous acetonitrile.
- Radiolabeling Reaction:
 - Dissolve the precursor molecule (e.g., a nitro or trimethylammonium triflate precursor) in an anhydrous polar aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
 - Add the precursor solution to the dried [18F]fluoride/K222 complex.
 - Seal the reaction vessel and heat at a specified temperature (e.g., 80-150 °C) for a
 defined time (e.g., 10-20 minutes) to facilitate nucleophilic aromatic or aliphatic
 substitution.
- Deprotection (if necessary):



 If the precursor contained a protecting group (e.g., a Boc or t-butyl ester group), add a deprotecting agent (e.g., HCl or trifluoroacetic acid) and heat briefly to remove the group.

Purification:

- Neutralize the reaction mixture.
- Inject the crude reaction mixture onto a semi-preparative High-Performance Liquid
 Chromatography (HPLC) system (e.g., a C18 column) to separate the 18F-labeled product
 from unreacted fluoride, precursors, and byproducts.
- Collect the radioactive peak corresponding to the desired product.
- Formulation and Quality Control:
 - Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge, followed by elution with ethanol and dilution with sterile saline.
 - Perform quality control via analytical HPLC to determine radiochemical purity and specific activity. The final product must be sterile and pyrogen-free for in vivo use.

Protocol 2: In Vivo Biodistribution Study in Rodents

This protocol outlines a typical procedure for evaluating the distribution of a newly synthesized radiolabeled ERA.[22]

Animal Preparation:

- Use healthy adult mice or rats (e.g., CD-1 mice or Sprague-Dawley rats). Acclimatize animals for at least one week prior to the study.
- For specific binding studies, divide animals into a baseline group and a blocking group.
 Pre-treat the blocking group with a high dose of a non-radioactive antagonist (e.g., 1 mg/kg, administered intravenously 30-60 minutes prior to the radiotracer).
- Radiotracer Administration:



- Anesthetize the animals (e.g., with isoflurane).
- Inject a known quantity (e.g., 1-5 MBq) of the purified, formulated radiotracer via the tail vein.

Tissue Harvesting:

- At predetermined time points post-injection (e.g., 5, 30, 60, 120 minutes), euthanize a cohort of animals via a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).
- Immediately dissect and collect major organs and tissues of interest (e.g., heart, lungs, kidneys, liver, brain, muscle, bone, and blood).

• Sample Analysis:

- Weigh each tissue sample.
- Measure the radioactivity in each sample and in standards (aliquots of the injected dose)
 using a gamma counter.
- Calculate the uptake in each tissue and express it as the percentage of the injected dose per gram of tissue (%ID/g).

Data Interpretation:

- Compare the %ID/g in the baseline group to the blocking group. A significant reduction in uptake in the blocking group for a particular organ indicates specific, receptor-mediated binding in that organ.
- Calculate specific binding as: [(%ID/g_baseline) (%ID/g_blocked)] / (%ID/g_baseline) *
 100%.

Conclusion

Isotopic labeling is a cornerstone of modern drug development, providing invaluable insights into the pharmacology, pharmacokinetics, and in vivo behavior of therapeutic agents. For endothelin receptor antagonists, labeled compounds have been instrumental in elucidating



receptor distribution in key organs like the heart and kidneys, quantifying receptor occupancy at therapeutic doses, and developing non-invasive imaging biomarkers for disease.[3][21][23] The continued innovation in radiolabeling chemistry, particularly in late-stage functionalization, will further accelerate the development of novel ERAs and expand their therapeutic applications to other diseases driven by the endothelin system.[16] This technical guide serves as a foundational resource for researchers aiming to leverage these powerful techniques in their own discovery and development programs.

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